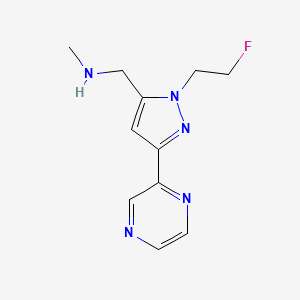

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

説明

特性

IUPAC Name |

1-[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN5/c1-13-7-9-6-10(16-17(9)5-2-12)11-8-14-3-4-15-11/h3-4,6,8,13H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPMITBKZJGRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NN1CCF)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

Formation of the Pyrazole Ring: This is generally achieved by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds. The cyclization forms the core 1H-pyrazole structure, which serves as the scaffold for further functionalization.

Introduction of the Pyrazine Ring: The pyrazine substituent at the 3-position of the pyrazole is introduced via condensation reactions with suitable pyrazine-containing precursors. This step often requires controlled conditions to ensure regioselectivity and yield.

Alkylation to Incorporate 2-Fluoroethyl and N-Methylmethanamine Groups: The final functional groups are installed through alkylation reactions. The 2-fluoroethyl group is introduced typically by reaction with a 2-fluoroethyl halide under basic conditions, while the N-methylmethanamine moiety is incorporated via alkylation or reductive amination strategies.

These steps are optimized for laboratory-scale synthesis but can be adapted for industrial production with careful selection of catalysts, solvents, and purification methods to maximize yield and purity while ensuring safety and environmental compliance.

Detailed Reaction Conditions and Pathways

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Pyrazole Ring Formation | Cyclization | Hydrazine derivatives + 1,3-dicarbonyl compounds; solvents like ethanol or acetic acid; heating under reflux | Forms the pyrazole core; reaction time and temperature critical for yield |

| 2. Pyrazine Ring Introduction | Condensation | Pyrazine aldehyde or halide precursors; base catalysts; polar aprotic solvents (e.g., DMF, DMSO) | Regioselective substitution at pyrazole 3-position; may require inert atmosphere |

| 3. 2-Fluoroethyl Group Alkylation | Nucleophilic substitution | 2-Fluoroethyl bromide or chloride; base such as potassium carbonate or sodium hydride; solvents like acetonitrile or DMF; controlled temperature (0–50 °C) | Alkylation at pyrazole nitrogen; reaction monitored by TLC or HPLC |

| 4. N-Methylmethanamine Introduction | Alkylation or reductive amination | Methylamine or formaldehyde/methylamine mixture; reducing agents like sodium cyanoborohydride for reductive amination; mild conditions | Installation of the N-methylmethanamine side chain; purification by chromatography |

Industrial Scale Considerations

For scaling up the synthesis:

Catalyst Selection: Transition metal catalysts (e.g., palladium complexes) may be employed to facilitate coupling reactions, especially for pyrazine ring introduction.

Purification: Crystallization and chromatographic techniques are optimized to remove impurities and unreacted starting materials.

Safety and Environmental: Use of green solvents and minimizing hazardous reagents are prioritized. Continuous flow reactors may be used to improve reaction control and safety.

Yield Optimization: Reaction parameters such as temperature, solvent choice, reagent stoichiometry, and reaction time are finely tuned to maximize yield and purity.

Comparative Data Table of Key Synthetic Steps

| Synthetic Step | Typical Yield (%) | Reaction Time | Key Challenges | Optimization Strategies |

|---|---|---|---|---|

| Pyrazole ring cyclization | 70–85 | 4–12 hours | Side reactions, incomplete cyclization | Use of pure hydrazine derivatives, controlled temperature |

| Pyrazine ring condensation | 60–75 | 6–24 hours | Regioselectivity, low reactivity of pyrazine | Use of catalysts, inert atmosphere, solvent choice |

| 2-Fluoroethyl alkylation | 65–80 | 2–6 hours | Over-alkylation, side products | Controlled base addition, temperature control |

| N-methylmethanamine installation | 60–70 | 1–4 hours | Incomplete alkylation, purification difficulties | Reductive amination, use of selective reducing agents |

化学反応の分析

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, which may alter the fluoroethyl group or the pyrazole ring.

Reduction: : Reduction reactions can target the nitrogen or the fluorine substituent in the compound.

Substitution: : Nucleophilic substitution reactions can replace the fluoroethyl group or modify the pyrazole and pyrazinyl rings.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, hydrogen gas with catalysts.

Substituents: : Halogens (chlorine, bromine), nitrogen nucleophiles.

Major Products Formed

Depending on the reaction conditions and the reagents used, the compound can form various oxidized, reduced, or substituted products with potentially different biological or chemical properties.

科学的研究の応用

Chemistry

In chemistry, 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is used as a building block for synthesizing more complex molecules, allowing researchers to explore new chemical reactions and pathways.

Biology

Its distinct molecular structure enables it to interact with various biological targets, making it a useful tool in studying enzyme functions and receptor-ligand interactions.

Medicine

The compound’s potential therapeutic effects are being explored, particularly its role as an inhibitor in specific metabolic pathways. This could lead to the development of new drugs for treating diseases.

Industry

In industrial applications, the compound can serve as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

作用機序

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine exerts its effects primarily through interactions at the molecular level, targeting enzymes and receptors. The fluoroethyl group and the pyrazole ring play crucial roles in binding to active sites, influencing metabolic pathways and enzyme activities.

類似化合物との比較

Comparison with Similar Compounds

Detailed Research Findings

Physicochemical Properties

- The 2-fluoroethyl group balances lipophilicity (logP ~2.1 estimated) and metabolic resistance compared to bulkier substituents (e.g., difluoromethyl in ).

- Ethyl-substituted compound lacks heteroaromaticity at position 3, reducing polarity and likely bioavailability. Thienyl-phenyl derivative exhibits higher steric hindrance, which may limit membrane permeability.

生物活性

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic compound that has garnered significant attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a combination of pyrazole and pyrazine rings, which are often pivotal in the biological activity of many compounds. The presence of a fluoroethyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

Chemical Structure and Properties

The IUPAC name for this compound is 1-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-5-yl]-N-methylmethanamine. Its molecular formula is with a molecular weight of 235.26 g/mol. Below is a summary table of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H14FN5 |

| Molecular Weight | 235.26 g/mol |

| CAS Number | 2097986-33-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, triggering various biochemical pathways that may lead to therapeutic effects. The fluoroethyl group contributes to the compound's lipophilicity, enhancing its pharmacokinetic properties.

Biological Activity

Research indicates that compounds containing pyrazole and pyrazine moieties exhibit a wide range of biological properties, including:

- Antiviral Activity : Some derivatives have shown effectiveness against viral infections.

- Antifungal Activity : Certain compounds have demonstrated the ability to inhibit fungal growth.

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects.

- Anticancer Potential : Some studies suggest that these compounds may inhibit cancer cell proliferation.

Case Studies and Research Findings

- Inhibitory Effects on Enzymes : A study demonstrated that similar pyrazole derivatives could inhibit specific enzymes involved in cancer progression, suggesting potential applications in oncology .

- Toxicity Assessments : Toxicity tests conducted on zebrafish embryos indicated that certain derivatives exhibited low toxicity while maintaining high biological activity, making them suitable candidates for further development .

- Pesticidal Activity : Compounds with similar structures have been evaluated for their insecticidal properties against pests like Mythimna separate and Helicoverpa armigera, showing promising results with high lethality rates at specific concentrations .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves multi-step protocols starting with pyrazole core formation. For example, cyclocondensation of hydrazines with β-keto esters or fluorinated propenones can yield the pyrazole ring. The 2-fluoroethyl group is introduced via nucleophilic substitution (e.g., using 2-fluoroethyl bromide under basic conditions). The pyrazinyl substituent is added via Suzuki coupling or direct substitution, while the N-methylmethanamine side chain is incorporated via reductive amination. Key parameters include temperature control (60–80°C for fluorinated intermediates) and inert atmosphere (N₂/Ar) to prevent decomposition .

Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the 2-fluoroethyl group shows distinct splitting patterns (e.g., triplet of triplets near δ 4.5–4.8 ppm for CH₂F). The pyrazinyl protons appear as doublets in the aromatic region (δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, with fragmentation patterns indicating loss of the fluoroethyl group (-CH₂CH₂F, ~63 Da) .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm solid-state packing, particularly for fluorinated derivatives .

Advanced Research Questions

Q. How can researchers optimize the introduction of the 2-fluoroethyl group to minimize side reactions like β-elimination?

- Methodological Answer :

- Reagent Selection : Use 2-fluoroethyl tosylate instead of bromide to reduce nucleophilicity and mitigate elimination.

- Solvent and Base : Polar aprotic solvents (e.g., DMF) with mild bases (K₂CO₃) at 50–60°C enhance SN2 pathways over E2.

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) or LC-MS to detect β-elimination byproducts (e.g., vinyl fluoride at m/z ~45) .

Q. What strategies resolve discrepancies in NMR data, such as unexpected splitting or missing peaks?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the pyrazinyl group) causing peak broadening.

- 2D Experiments : HSQC and HMBC correlate ambiguous protons/carbons, while NOESY identifies spatial proximity between the fluoroethyl and pyrazinyl groups.

- Deuteration Studies : Replace labile protons (e.g., NH in methanamine) with deuterium to simplify spectra .

Q. How can computational methods aid in predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The pyrazinyl group often participates in π-π stacking, while the fluoroethyl moiety may enhance membrane permeability.

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity data from analogues. For example, fluorine’s electronegativity increases binding affinity in certain enzyme assays .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial potential, and how should controls be designed?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 0.5–128 µg/mL). Include ciprofloxacin as a positive control and DMSO as a solvent control.

- Time-Kill Studies : Assess bactericidal kinetics at 2× MIC, with sampling at 0, 4, 8, and 24 hours. Synergy with β-lactams can be tested using checkerboard assays .

Q. How should researchers address low yields during the final reductive amination step?

- Methodological Answer :

- Catalyst Optimization : Switch from NaBH₃CN to STAB (NaBH(OAc)₃) for better selectivity in polar solvents.

- pH Control : Maintain pH 6–7 using acetate buffer to stabilize the imine intermediate.

- Workup Adjustments : Extract unreacted amines with dilute HCl (0.1 M) before purification via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) .

Conflict Resolution in Data

Q. How to reconcile conflicting bioactivity results between academic studies (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer :

- Dose-Response Curves : Compare EC₅₀ (efficacy) and IC₅₀ (toxicity) values across cell lines (e.g., HEK293 vs. HeLa). A therapeutic index (IC₅₀/EC₅₀) >10 suggests selectivity.

- Assay Conditions : Standardize factors like serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs). Contradictions may arise from varying protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。